Comparative Lipoxygenase Inhibition: 5-(3,5-Dimethylphenyl)pentanoic Acid vs. In-Class Analogs
5-(3,5-Dimethylphenyl)pentanoic acid is explicitly characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. This specific activity is not a general feature of all phenylpentanoic acid analogs. For example, unsubstituted 5-phenylpentanoic acid is known as an inhibitor of cholesterol biosynthesis (IC50 = 0.064 mM) [2] but is not reported to inhibit lipoxygenase. This distinct enzymatic target profile establishes a clear functional differentiation from a close structural comparator.
| Evidence Dimension | Enzymatic target profile (primary activity) |
|---|---|
| Target Compound Data | Potent lipoxygenase inhibition [1] |
| Comparator Or Baseline | 5-phenylpentanoic acid |
| Quantified Difference | Qualitative difference in primary target (lipoxygenase vs. cholesterol biosynthesis pathway) |
| Conditions | In vitro enzyme inhibition assays, specific assay conditions not detailed in source record. |
Why This Matters
This difference in primary enzymatic target indicates that 5-(3,5-dimethylphenyl)pentanoic acid is not interchangeable with simpler phenylpentanoic acids in studies of the arachidonic acid cascade or inflammation.
- [1] Medical University of Lublin. MeSH Concept Record: MeSH-M0014961 (5-(3,5-Dimethylphenyl)pentanoic acid). Available from: https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 View Source
- [2] DeBold CR, Elwood DC, Maxwell RA, Reitz HC. Mevalonic acid analogs as inhibitors of cholesterol biosynthesis. J Pharm Sci. 1981 Sep;70(9):1007-10. doi: 10.1002/jps.2600700910. PMID: 6101142. View Source
